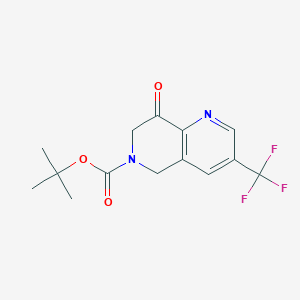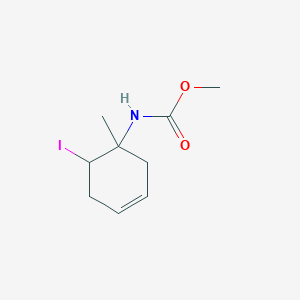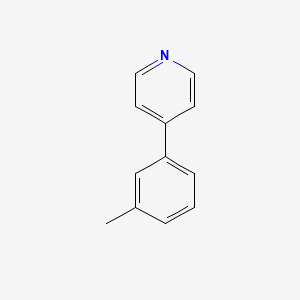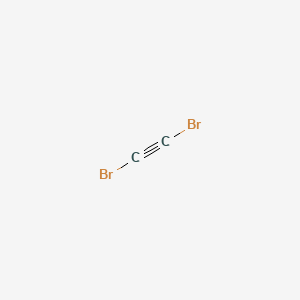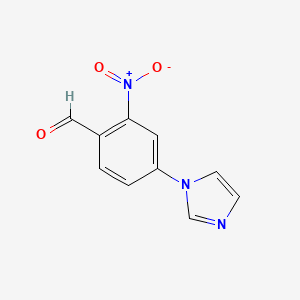![molecular formula C27H21N3 B14170817 9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole CAS No. 921610-93-7](/img/structure/B14170817.png)
9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields such as optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a carbazole core substituted with methyl and pyridinyl-ethenyl groups, which contribute to its distinctive chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of Pyridinyl-Ethenyl Groups: The pyridinyl-ethenyl groups are attached through a Heck reaction, where the carbazole core is reacted with pyridinyl-vinyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or pyridinyl-ethenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
科学研究应用
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
作用机制
The mechanism of action of 9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with DNA or proteins, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways.
相似化合物的比较
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with similar structural features but different electronic properties.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: A chelating ligand with similar pyridinyl groups but different core structure.
Uniqueness
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
属性
CAS 编号 |
921610-93-7 |
|---|---|
分子式 |
C27H21N3 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
9-methyl-3,6-bis(2-pyridin-4-ylethenyl)carbazole |
InChI |
InChI=1S/C27H21N3/c1-30-26-8-6-22(4-2-20-10-14-28-15-11-20)18-24(26)25-19-23(7-9-27(25)30)5-3-21-12-16-29-17-13-21/h2-19H,1H3 |
InChI 键 |
PIFIPEPQSAVIPB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C=CC3=CC=NC=C3)C4=C1C=CC(=C4)C=CC5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


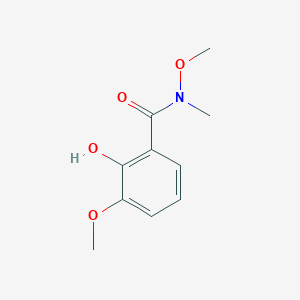
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
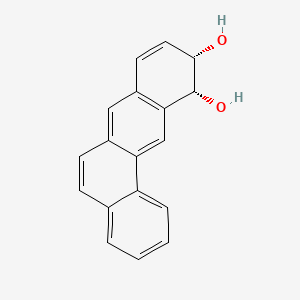
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
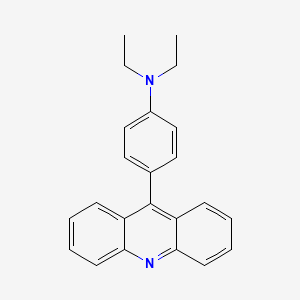
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
